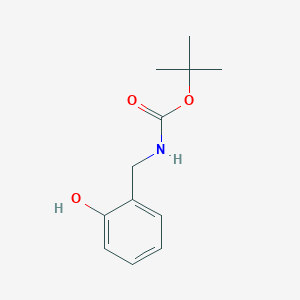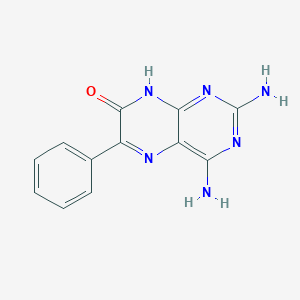
2-(Boc-aminomethyl)phenol
Overview
Description
2-(Boc-aminomethyl)phenol, also known as tert-butyl 2-hydroxybenzylcarbamate, is a compound with the molecular formula C12H17NO3. It is commonly used in organic synthesis, particularly in the protection of amino groups. The Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability under various conditions and ease of removal.
Scientific Research Applications
2-(Boc-aminomethyl)phenol is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of molecules.
Biology: Employed in the synthesis of peptides and proteins, where it protects amino groups during chain elongation.
Medicine: Utilized in the development of pharmaceuticals, where it helps in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
Target of Action
It is known that boronic acids and their esters, such as 2-(boc-aminomethyl)phenol, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
The mode of action of this compound involves a process called catalytic protodeboronation . This process involves the removal of a boron group from the compound, which is then replaced with a hydrogen atom . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound’s interaction with boronic esters suggests that it may play a role in various borylation approaches .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
The result of the action of this compound is the formation of new compounds through the process of catalytic protodeboronation and Matteson–CH2–homologation . This process allows for the formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is usually stable under normal conditions . . Therefore, the compound’s action, efficacy, and stability may be affected by the presence of air and moisture.
Biochemical Analysis
Biochemical Properties
For instance, it has been used as a catalyst in Suzuki–Miyaura cross-coupling reactions .
Cellular Effects
Related compounds have been shown to have antimicrobial properties, suggesting potential cellular effects .
Molecular Mechanism
It has been used as a catalyst in Suzuki–Miyaura cross-coupling reactions, suggesting it may interact with biomolecules in a way that facilitates these reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-aminomethyl)phenol typically involves the reaction of 2-aminomethylphenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-aminomethylphenol+Boc2O→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Boc-aminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are common for Boc deprotection.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Free amines
Comparison with Similar Compounds
2-(Aminomethyl)phenol: Lacks the Boc protecting group, making it more reactive.
N-Boc-2-aminophenol: Similar structure but with the Boc group on the amino group instead of the hydroxyl group.
Uniqueness: 2-(Boc-aminomethyl)phenol is unique due to the presence of both the Boc-protected amine and the phenolic hydroxyl group. This dual functionality allows for selective reactions and protection strategies in complex organic syntheses.
Properties
IUPAC Name |
tert-butyl N-[(2-hydroxyphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-8-9-6-4-5-7-10(9)14/h4-7,14H,8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIZFIRMLDAPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477058 | |
| Record name | tert-Butyl [(2-hydroxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390427-07-3 | |
| Record name | tert-Butyl [(2-hydroxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(2-hydroxyphenyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















